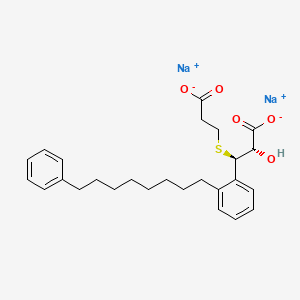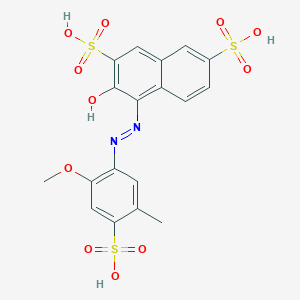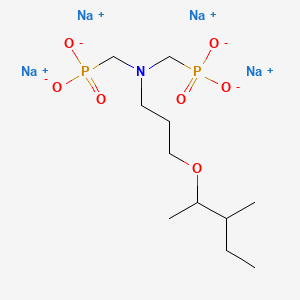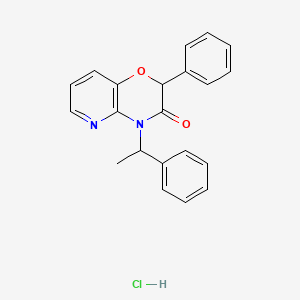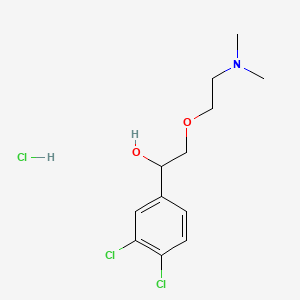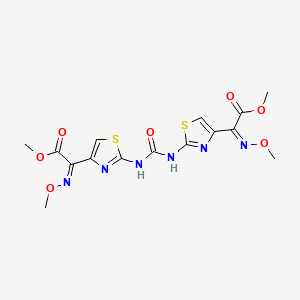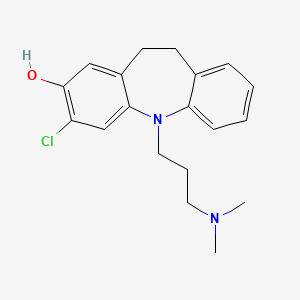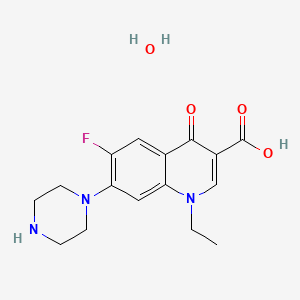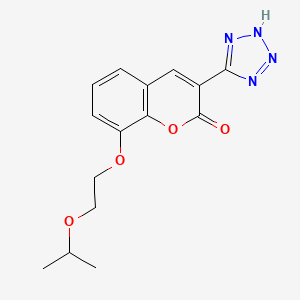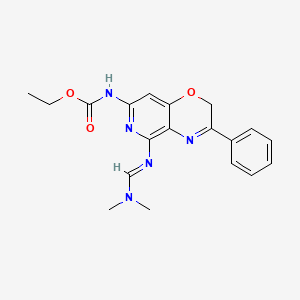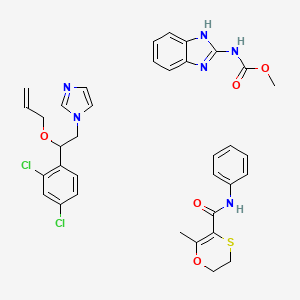
Kemira 9051/3A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kemira 9051/3A is a specialized chemical compound developed by Kemira, a global leader in sustainable chemical solutions. This compound is primarily used in water treatment processes and has gained attention for its effectiveness in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Kemira 9051/3A involves a series of chemical reactions that are carefully controlled to ensure the purity and effectiveness of the final product. The synthetic route typically includes the following steps:
Initial Reaction: The starting materials are reacted under specific conditions to form intermediate compounds.
Purification: The intermediate compounds are purified to remove any impurities that may affect the quality of the final product.
Final Reaction: The purified intermediates undergo a final reaction to produce this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and advanced purification techniques. The process is designed to be efficient and environmentally friendly, minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
Kemira 9051/3A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can also be performed on this compound to yield other useful compounds.
Substitution: The compound can undergo substitution reactions where certain atoms or groups are replaced by others.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and chlorine dioxide.
Reducing Agents: Reducing agents such as sodium borohydride are often used.
Catalysts: Various catalysts may be employed to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce different oxidized forms of the compound, while reduction can yield reduced derivatives.
Applications De Recherche Scientifique
Kemira 9051/3A has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and processes.
Biology: The compound is employed in biological studies to understand its effects on different biological systems.
Medicine: Research is ongoing to explore its potential medical applications, including its use in drug development.
Industry: this compound is widely used in industrial processes, particularly in water treatment and purification.
Mécanisme D'action
The mechanism of action of Kemira 9051/3A involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain molecules, leading to changes in their structure and function. This interaction can trigger a series of biochemical reactions that result in the desired outcome, such as the removal of impurities from water.
Comparaison Avec Des Composés Similaires
Similar Compounds
Kemira 9051/3A can be compared with other similar compounds used in water treatment and industrial applications, such as:
Polyaluminium Chloride: Used as a coagulant in water treatment.
Ferric Chloride: Another common coagulant with similar applications.
Polyacrylamides: Used as flocculants in water treatment processes.
Uniqueness
What sets this compound apart from these similar compounds is its unique formulation and effectiveness in specific applications. Its ability to perform under a wide range of conditions and its environmentally friendly production process make it a preferred choice in many industries.
Propriétés
Numéro CAS |
65280-32-2 |
|---|---|
Formule moléculaire |
C35H36Cl2N6O5S |
Poids moléculaire |
723.7 g/mol |
Nom IUPAC |
1-[2-(2,4-dichlorophenyl)-2-prop-2-enoxyethyl]imidazole;methyl N-(1H-benzimidazol-2-yl)carbamate;6-methyl-N-phenyl-2,3-dihydro-1,4-oxathiine-5-carboxamide |
InChI |
InChI=1S/C14H14Cl2N2O.C12H13NO2S.C9H9N3O2/c1-2-7-19-14(9-18-6-5-17-10-18)12-4-3-11(15)8-13(12)16;1-9-11(16-8-7-15-9)12(14)13-10-5-3-2-4-6-10;1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8/h2-6,8,10,14H,1,7,9H2;2-6H,7-8H2,1H3,(H,13,14);2-5H,1H3,(H2,10,11,12,13) |
Clé InChI |
POJJZDSFFFHVSW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SCCO1)C(=O)NC2=CC=CC=C2.COC(=O)NC1=NC2=CC=CC=C2N1.C=CCOC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



